

The Neurochemical Profile of 2-Benzhydrylpiperidine HCl: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzhydrylpiperidine
hydrochloride

Cat. No.: B590407

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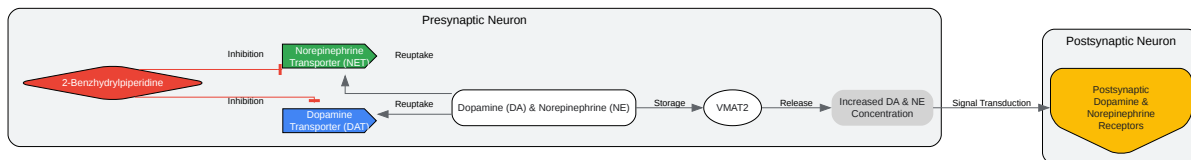
Abstract

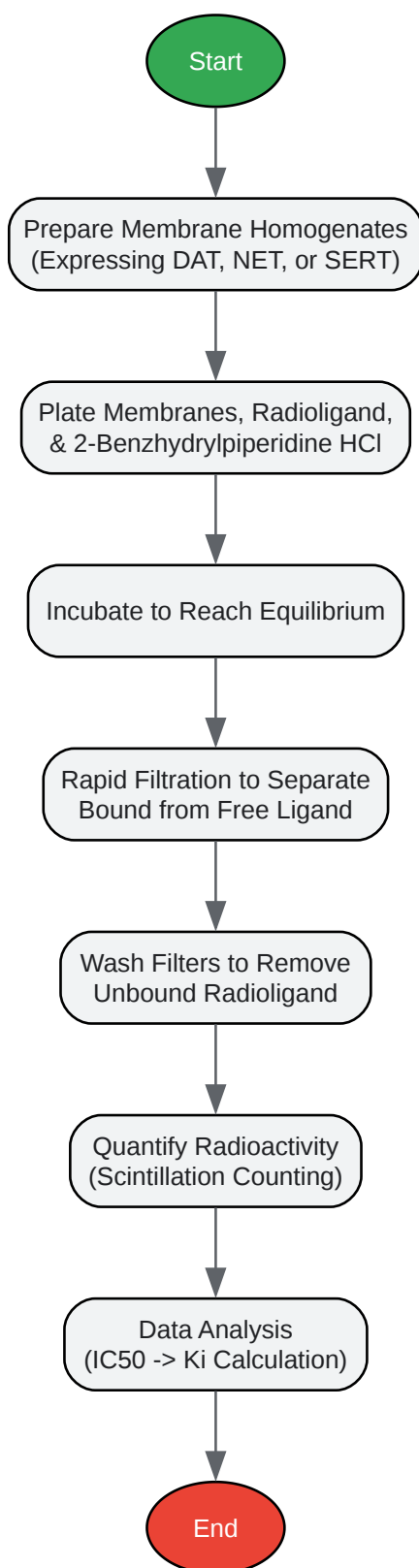
2-Benzhydrylpiperidine hydrochloride (HCl), also known as Desoxypipradrol or 2-DPMP, is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).^{[1][2]} Developed in the 1950s by Ciba, its clinical development was halted in favor of methylphenidate, which offered a shorter duration of action and more predictable pharmacokinetics.^[2] Structurally related to methylphenidate and pipradrol, 2-Benzhydrylpiperidine's high lipophilicity and lack of easily metabolized functional groups contribute to its extended half-life.^[2] This technical guide provides an in-depth exploration of the neurochemical effects of 2-Benzhydrylpiperidine HCl, presenting quantitative data on its interaction with monoamine transporters, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action

2-Benzhydrylpiperidine HCl exerts its stimulant effects by acting as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).^{[1][3]} By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling. In vitro studies have shown that 2-Benzhydrylpiperidine is a pure reuptake inhibitor,

without significant activity as a dopamine-releasing agent.[4] Its affinity for the serotonin transporter (SERT) is considerably lower, indicating a selective action on the catecholaminergic systems.[5]





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